![molecular formula C18H20N4O2S B2496681 N-(benzo[d]thiazol-2-yl)-1,3-dimethyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide CAS No. 1013807-79-8](/img/structure/B2496681.png)
N-(benzo[d]thiazol-2-yl)-1,3-dimethyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide
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Overview
Description
N-(benzo[d]thiazol-2-yl)-1,3-dimethyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C18H20N4O2S and its molecular weight is 356.44. The purity is usually 95%.
BenchChem offers high-quality N-(benzo[d]thiazol-2-yl)-1,3-dimethyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(benzo[d]thiazol-2-yl)-1,3-dimethyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Hydrazonylsulfones , including F2447-0572, have been studied as potential optical materials. Researchers explore their fluorescence properties, absorption spectra, and luminescence behavior. These compounds may find applications in sensors, imaging, and optoelectronic devices .
- F2447-0572 and related hydrazonylsulfones have been evaluated for their biological activity. Although specific studies on this compound are limited, the broader class of hydrazonylsulfones has shown promise in antimicrobial, antiviral, and anticancer applications. Further investigations are needed to uncover its precise biological mechanisms .
- The crystal structures of F2447-0572 and related compounds reveal interesting supramolecular arrangements. Hydrogen bonding patterns, π-π interactions, and other intermolecular forces play a crucial role in crystal packing. Understanding these interactions aids in designing functional materials with tailored properties .
- F2447-0572’s crystal structure provides insights into its packing motifs and lattice energies. Researchers investigate its stability, polymorphism, and solid-state behavior. Such knowledge informs crystal engineering strategies for designing new materials with desired properties .
- Researchers explore F2447-0572’s photophysical behavior, including its absorption and emission spectra. These properties are relevant for applications in luminescent materials, light-emitting devices, and fluorescence-based assays .
Optical Materials and Sensors
Biological Potential
Supramolecular Chemistry
Materials Science and Crystal Engineering
Photophysical Properties and Luminescence
Mechanism of Action
Target of Action
Benzothiazole derivatives have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities . Therefore, the specific target would depend on the intended therapeutic use of the compound.
Mode of Action
Benzothiazole derivatives have been extensively investigated and are known to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Benzothiazole derivatives are known to interact with various biochemical pathways depending on their specific biological targets .
Pharmacokinetics
A study on similar benzothiazole derivatives showed a favourable pharmacokinetic profile .
Result of Action
Benzothiazole derivatives have been associated with a range of biological activities, suggesting that they can have various effects at the molecular and cellular level .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of benzothiazole derivatives .
properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2,5-dimethyl-N-(oxolan-2-ylmethyl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2S/c1-12-10-15(21(2)20-12)17(23)22(11-13-6-5-9-24-13)18-19-14-7-3-4-8-16(14)25-18/h3-4,7-8,10,13H,5-6,9,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCMCUCYZYOAOJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)N(CC2CCCO2)C3=NC4=CC=CC=C4S3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d]thiazol-2-yl)-1,3-dimethyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide |
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